AZD8797
AZD8797
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.
Brand Name:
Vulcanchem
CAS No.:
911715-90-7
VCID:
VC0520137
InChI:
InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1
SMILES:
CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3
Molecular Formula:
C19H25N5OS2
Molecular Weight:
403.6 g/mol
AZD8797
CAS No.: 911715-90-7
Cat. No.: VC0520137
Molecular Formula: C19H25N5OS2
Molecular Weight: 403.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd. |
|---|---|
| CAS No. | 911715-90-7 |
| Molecular Formula | C19H25N5OS2 |
| Molecular Weight | 403.6 g/mol |
| IUPAC Name | (2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol |
| Standard InChI | InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 |
| Standard InChI Key | ZMQSLMZOWVGBSM-GXTWGEPZSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N |
| SMILES | CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator